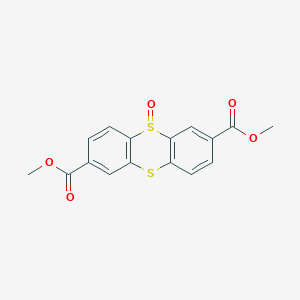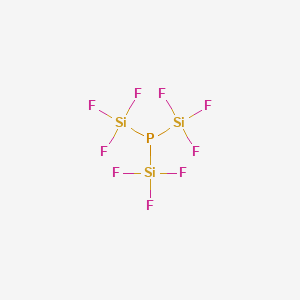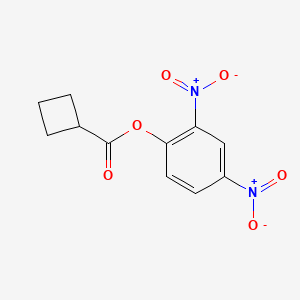![molecular formula C8H10O B14499083 Dispiro[2.1.2.1]octan-4-one CAS No. 64149-37-7](/img/structure/B14499083.png)
Dispiro[2.1.2.1]octan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[2.1.2.1]octan-4-one is a unique organic compound characterized by its distinctive spirocyclic structure. The compound consists of two cyclopropane rings fused to a central cyclobutanone ring, forming a rigid and highly strained molecular framework. This structural arrangement imparts unique chemical and physical properties to the compound, making it an interesting subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.1.2.1]octan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropyl ketones with suitable reagents to form the spirocyclic structure. For example, the reaction of cyclopropylmethyl ketone with a strong base such as sodium hydride, followed by cyclization, can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro[2.1.2.1]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dispiro[2.1.2.1]octan-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a model system to study the reactivity and stability of spirocyclic structures.
Biology: It serves as a scaffold for the design of biologically active molecules, including potential drug candidates.
Medicine: Research into the pharmacological properties of this compound derivatives has shown promise in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of Dispiro[2.1.2.1]octan-4-one involves its interaction with specific molecular targets and pathways. The rigid spirocyclic structure allows for precise binding to enzymes and receptors, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[2.3]hexan-4-one
- Spiro[2.3]hexan-5-one
- Dispiro[2.0.2.2]octan-7-one
Uniqueness
Dispiro[2.1.2.1]octan-4-one is unique due to its highly strained spirocyclic structure, which imparts distinct reactivity and stability compared to other spiro compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its significance in scientific research .
Eigenschaften
CAS-Nummer |
64149-37-7 |
|---|---|
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
dispiro[2.1.25.13]octan-8-one |
InChI |
InChI=1S/C8H10O/c9-6-7(1-2-7)5-8(6)3-4-8/h1-5H2 |
InChI-Schlüssel |
QJPCXYPRTQCYLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC3(C2=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


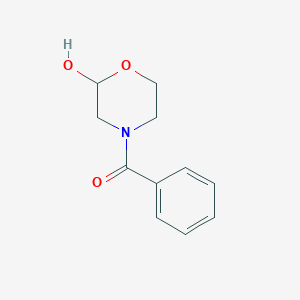
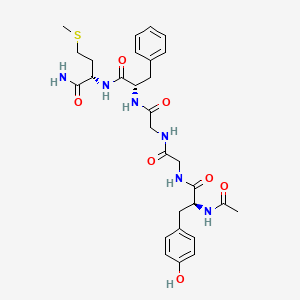

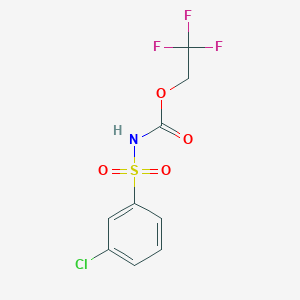
![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
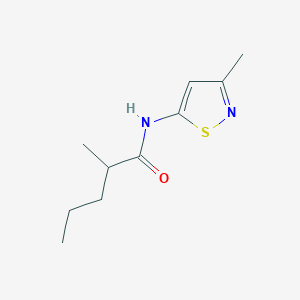
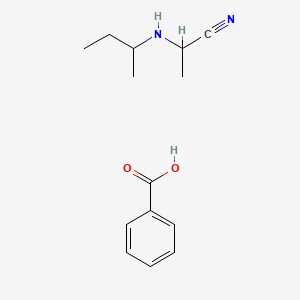
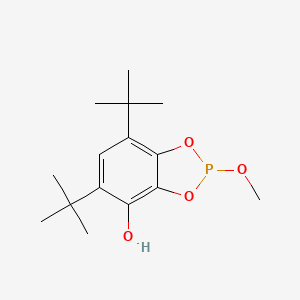

![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
